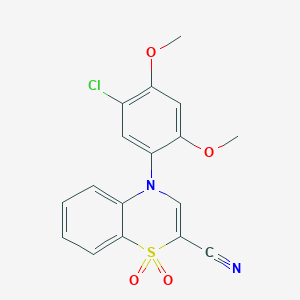

4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

This compound belongs to the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class, characterized by a benzothiazine core modified with a cyano group at position 2, sulfone groups at positions 1 and 1, and a substituted phenyl ring at position 3. The phenyl substituent in this case is 5-chloro-2,4-dimethoxyphenyl, which distinguishes it from analogs with variations in halogenation or alkoxy group positioning.

Properties

IUPAC Name |

4-(5-chloro-2,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S/c1-23-15-8-16(24-2)14(7-12(15)18)20-10-11(9-19)25(21,22)17-6-4-3-5-13(17)20/h3-8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWHZSKCJIFNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2,4-dimethoxyaniline and 2-cyanobenzothiazine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

The compound 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by scientific research findings and case studies.

Structure and Composition

- Molecular Formula : C15H12ClN3O3S

- Molecular Weight : 305.8 g/mol

- IUPAC Name : this compound

Physical Properties

This compound exhibits distinct physical properties that make it suitable for various applications. Its solubility, stability under different conditions, and reactivity with biological systems are crucial for its utility in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazine compounds showed potent activity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

- Research Findings : In vitro studies have shown that similar benzothiazine derivatives possess activity against a range of bacterial strains and fungi. This suggests potential use as antimicrobial agents in pharmaceuticals .

- Case Study : A recent publication highlighted the efficacy of benzothiazine derivatives in treating infections caused by resistant bacterial strains, indicating their importance in addressing antibiotic resistance .

Polymer Synthesis

The unique structure of this compound allows it to be used as a building block in polymer chemistry:

- Polymerization Studies : Research indicates that incorporating benzothiazine derivatives into polymer matrices can enhance thermal stability and mechanical properties.

- Application Example : A study demonstrated the use of these compounds in synthesizing high-performance polymers for coatings and adhesives .

Photovoltaic Devices

Recent advancements have explored the application of this compound in organic photovoltaic devices:

- Photovoltaic Efficiency : Preliminary results suggest that compounds with similar structures can improve charge transport and light absorption properties in solar cells.

- Research Insight : A case study published in Advanced Energy Materials reported on the incorporation of benzothiazine derivatives into organic solar cells, leading to improved energy conversion efficiencies .

Mechanism of Action

The mechanism of action of 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings and SAR Insights

- Chloro Group Positioning : Chloro at position 5 (phenyl) vs. 7 (benzothiazine core) may influence target selectivity. Compound 3f’s 7-chloro group directly contributes to KATP activation, while the target’s 5-chloro-phenyl group could modulate off-target interactions .

- Methoxy Groups: The 2,4-dimethoxy substitution on the phenyl ring may enhance solubility compared to mono-methoxy analogs, though excessive alkoxy groups could reduce metabolic stability .

- Aryl vs. Amino Substitutions: Amino groups (e.g., isopropylamino in 3f) likely engage in hydrogen bonding with SUR1, whereas aryl groups may rely on hydrophobic interactions, suggesting divergent binding modes .

Biological Activity

The compound 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a benzothiazine core with a chloro and dimethoxy substitution on the phenyl ring, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzothiazine derivatives, including anti-inflammatory, antitumor, and antimicrobial properties. The specific compound has shown promising results in several assays.

Anti-inflammatory Activity

Research indicates that related benzothiazine compounds exhibit significant anti-inflammatory effects. For instance, in carrageenan-induced rat paw edema models, certain benzothiazine dioxides demonstrated potency comparable to established anti-inflammatory drugs like indomethacin and phenylbutazone .

| Compound | Potency (compared to phenylbutazone) |

|---|---|

| Benzothiazine A | 4x more potent |

| Benzothiazine B | 2x more potent |

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. In vitro studies have shown that benzothiazines can induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| U251 (glioblastoma) | <10 |

| WM793 (melanoma) | <20 |

Antimicrobial Properties

Additionally, the antimicrobial activity of benzothiazine derivatives has been documented. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Compounds in this class may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Induction of Apoptosis : The presence of specific functional groups facilitates interactions with cellular pathways that lead to programmed cell death in tumor cells.

- Disruption of Bacterial Cell Walls : The structural characteristics allow for effective penetration and disruption of bacterial membranes.

Case Studies

Several case studies have illustrated the compound's efficacy:

- Study on Inflammation : A study involving animal models showed that administration of the compound significantly reduced paw swelling compared to control groups.

- Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those used for standard chemotherapeutics.

- Antimicrobial Efficacy : Clinical isolates tested against the compound showed reduced growth rates in pathogenic bacteria.

Q & A

Q. What are the common synthetic routes for preparing 1,4-benzothiazine-1,1-dioxide derivatives, and how can their purity be optimized?

- Methodological Answer: A typical synthesis involves nucleophilic substitution or condensation reactions. For example, describes a procedure where potassium carbonate in acetonitrile (ACN) and dimethylformamide (DMF) is used to facilitate etherification at elevated temperatures (e.g., 80°C for 16 hours). To optimize purity, employ gradient recrystallization using solvents like ethanol/water mixtures, and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, use preparative HPLC with C18 columns and acetonitrile/water mobile phases to isolate high-purity fractions .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer: Key techniques include:

- X-ray crystallography (as in ) to confirm molecular geometry and hydrogen-bonding patterns.

- NMR spectroscopy (¹H/¹³C/DEPT-135) to verify substituent positions, particularly the chloro and dimethoxy groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to identify sulfone (S=O) stretches near 1150–1300 cm⁻¹ and nitrile (C≡N) peaks at ~2200 cm⁻¹.

Cross-validate data against computational models (e.g., DFT) to resolve ambiguities .

Q. How can researchers establish a robust HPLC protocol for purity assessment?

- Methodological Answer: Adapt methods from , which uses relative retention times (RRT) and response factors (RF) for related benzothiazine derivatives. For this compound:

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), gradient from 30% B to 70% B over 25 min.

- Detection: UV at 260 nm (for aromatic/heterocyclic moieties). Calibrate using impurity standards (e.g., des-chloro or demethoxy analogs) with RRT and RF adjustments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer:

- Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF) to balance reactivity and selectivity. achieved higher yields in ACN/DMF mixtures due to improved solubility of intermediates.

- Catalyst selection: Replace traditional bases (e.g., K₂CO₃) with milder alternatives like Cs₂CO₃ to reduce side reactions.

- Temperature control: Use microwave-assisted synthesis to shorten reaction times and suppress degradation pathways. Monitor by LC-MS to identify and quantify by-products (e.g., over-oxidized sulfones or nitrile hydrolysis products) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer:

- Dose-response validation: Replicate assays (e.g., PD-L1 binding in ) with standardized cell lines (e.g., HEK293T transfected with human PD-L1) and controls.

- Metabolic stability testing: Use liver microsomes to assess if discrepancies arise from compound degradation.

- Structural analogs: Compare activity with derivatives lacking the 5-chloro or 2,4-dimethoxy groups to pinpoint pharmacophores. Publish raw datasets and statistical analyses (e.g., ANOVA) to enhance reproducibility .

Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?

- Methodological Answer:

- pH stability profiling: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS; prioritize sulfone reduction or methoxy hydrolysis pathways.

- Light/thermal stability: Expose solid samples to ICH Q1B guidelines (e.g., 6000 lux·hr light, 40°C/75% RH for 4 weeks). Use DSC/TGA to monitor phase transitions.

- Plasma stability: Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss using stable isotope-labeled internal standards .

Q. What computational approaches are recommended to predict and rationalize this compound’s reactivity?

- Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites (e.g., nitrile carbon).

- Molecular docking: Simulate interactions with biological targets (e.g., PD-L1 in ) using AutoDock Vina. Validate with mutagenesis studies on key binding residues.

- MD simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational flexibility and solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.